

An In-depth Technical Guide to Neuropeptide S Receptor Interaction

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Compound of Interest

Compound Name: *Sfrngvgsgvkkttsfrakq*

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Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the Neuropeptide S (NPS) receptor (NPSR), its signaling mechanisms, and the experimental protocols used for its study.

Note on the Peptide "Sfrngvgsgvkkttsfrakq": The specific peptide sequence "Sfrngvgsgvkkttsfrakq" provided in the topic query does not correspond to a known endogenous ligand or a widely referenced analog in the scientific literature. However, it bears a high degree of similarity to the endogenous human Neuropeptide S (hNPS), which has the primary sequence SFRNGVGTGMKKTsfQRAKS[1]. It is plausible that the queried sequence is a typographical error or a novel synthetic variant. This guide will focus on the well-characterized interactions of the endogenous ligand, NPS, and other key pharmacological tools with its receptor.

The Neuropeptide S System

Neuropeptide S (NPS) was identified as the endogenous ligand for the previously orphan G protein-coupled receptor (GPCR) GPR154, now designated as the Neuropeptide S Receptor (NPSR)[1][2][3]. The NPS/NPSR system is a key neuromodulatory pathway involved in a variety of physiological and behavioral processes, including arousal, anxiety, memory, and food intake[1][3][4]. Activation of NPSR in the central nervous system typically promotes arousal and produces anxiolytic-like effects[2]. Given its role in diverse CNS functions, the NPSR is a

significant target for the development of novel therapeutics for psychiatric and sleep disorders[4].

Quantitative Data: NPSR Ligand Affinity and Potency

The pharmacological characterization of NPSR has been advanced through the development of various agonists and antagonists. The following tables summarize quantitative data for key ligands, providing a comparative view of their performance in different functional assays.

Table 1: Potency of NPSR Agonists

Compound/ Ligand	Assay Type	Species	Potency (pEC ₅₀)	Efficacy (% of NPS)	Reference
Neuropeptide S (NPS)	DMR	Murine	8.9 ± 0.1	100	[1]
Neuropeptide S (NPS)	Ca ²⁺ Mobilization	Human	~8.5	100	[1]
Neuropeptide S (NPS)	cAMP Accumulation	Human	~8.5	100	[1]
NPS (2-20)	DMR	Murine	7.4 ± 0.1	96	[1]
[D-Ala ⁵]NPS	DMR	Murine	7.4 ± 0.1	96	[1]
NPS (1-10)	DMR	Murine	6.8 ± 0.1	95	[1]

| NPS (1-10) | Ca²⁺ Mobilization | Human | ~7.0 | 100 |[5] |

DMR: Dynamic Mass Redistribution

Table 2: Affinity and Potency of NPSR Antagonists

Compound/Lig and	Assay Type	Species	Affinity/Potency (pA ₂ /pK _e)	Reference
SHA 68	DMR	Murine	8.4 ± 0.1	[1]
SHA 68	Ca ²⁺ Mobilization (Ile ¹⁰⁷ variant)	Human	7.5	[6]
[t-Bu-D-Gly ⁵]NPS	Ca ²⁺ Mobilization	Human	-	[3]

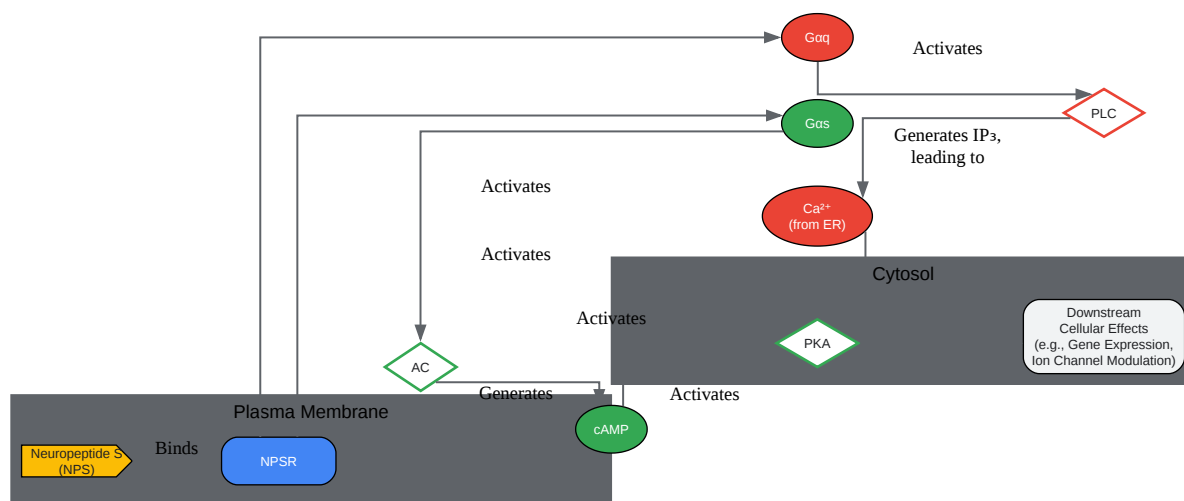
| [D-Val⁵]NPS | Ca²⁺ Mobilization | Human | - |[3] |

NPSR Signaling Pathways

NPSR is an excitatory GPCR that couples to multiple G protein families, primarily G_{αs} and G_{αq}, to initiate distinct downstream signaling cascades.[3][7]

- **G_{αq} Pathway:** Upon NPS binding, NPSR activates the G_{αq} protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol[7][8][9]. This increase in intracellular Ca²⁺ is a primary indicator of NPSR activation.
- **G_{αs} Pathway:** Concurrently, NPSR can activate the G_{αs} protein, which stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, modulating cellular activity[1][3].

The dual coupling of NPSR allows it to exert complex and multifaceted control over neuronal excitability and function.



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Caption: NPSR dual signaling through Gαq and Gαs pathways.

Experimental Protocols

Studying NPSR-ligand interactions requires robust and specific assay methodologies. Below are detailed protocols for key in vitro experiments.

Calcium Mobilization Assay

This is a primary functional assay to quantify NPSR activation via the Gαq pathway.

- Principle: Genetically engineered cells expressing NPSR are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Ligand binding to NPSR triggers Ca²⁺ release from the endoplasmic reticulum, causing a detectable increase in intracellular fluorescence.

- Materials:
 - HEK293 cells stably transfected with the human NPSR gene (hNPSR-HEK293)[5].
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Ca^{2+} -sensitive dye (e.g., Fluo-4 AM).
 - Pluronic F-127.
 - Test compounds (agonists, antagonists) at various concentrations.
 - Fluorescence plate reader (e.g., FLIPR, FlexStation).
- Procedure:
 - Cell Plating: Seed hNPSR-HEK293 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
 - Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove culture medium from cells, add the loading buffer, and incubate for 1 hour at 37°C.
 - Compound Preparation: Prepare serial dilutions of test compounds in assay buffer in a separate plate.
 - Fluorescence Measurement: Place the cell plate and compound plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
 - Assay Execution: Record a stable baseline fluorescence for 10-20 seconds. The instrument then automatically adds the test compounds to the cell plate and continues to record the fluorescence signal for 2-3 minutes to capture the peak response.
- Data Analysis:
 - The response is measured as the change in fluorescence intensity (ΔRFU) from baseline to peak.

- For agonists, plot Δ RFU against $\log[\text{concentration}]$ and fit to a four-parameter logistic equation to determine EC_{50} and E_{max} values.
- For antagonists, co-incubate cells with a fixed concentration of NPS (e.g., EC_{80}) and varying concentrations of the antagonist to determine IC_{50} values.

cAMP Accumulation Assay

This assay measures NPSR activation through the $G_{\alpha s}$ pathway.

- Principle: Ligand-induced activation of the $G_{\alpha s}$ pathway stimulates adenylyl cyclase to produce cAMP. The accumulated intracellular cAMP is then quantified, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- Materials:
 - hNPSR-expressing cells (e.g., CHO-K1, HEK293).
 - Stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation^[1].
 - Test compounds.
 - cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
- Procedure:
 - Cell Plating: Plate cells in a suitable microplate and culture overnight.
 - Compound Stimulation: Remove culture medium. Add test compounds diluted in stimulation buffer to the cells. Incubate for 30 minutes at room temperature.
 - Cell Lysis & Detection: Add lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor). Incubate as per the kit instructions.

- Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
- Data Analysis:
 - Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm). The signal is inversely proportional to the cAMP concentration.
 - Convert the HTRF ratio to cAMP concentration using a standard curve.
 - Plot cAMP concentration against log[agonist concentration] to determine EC₅₀ values.

Dynamic Mass Redistribution (DMR) Assay

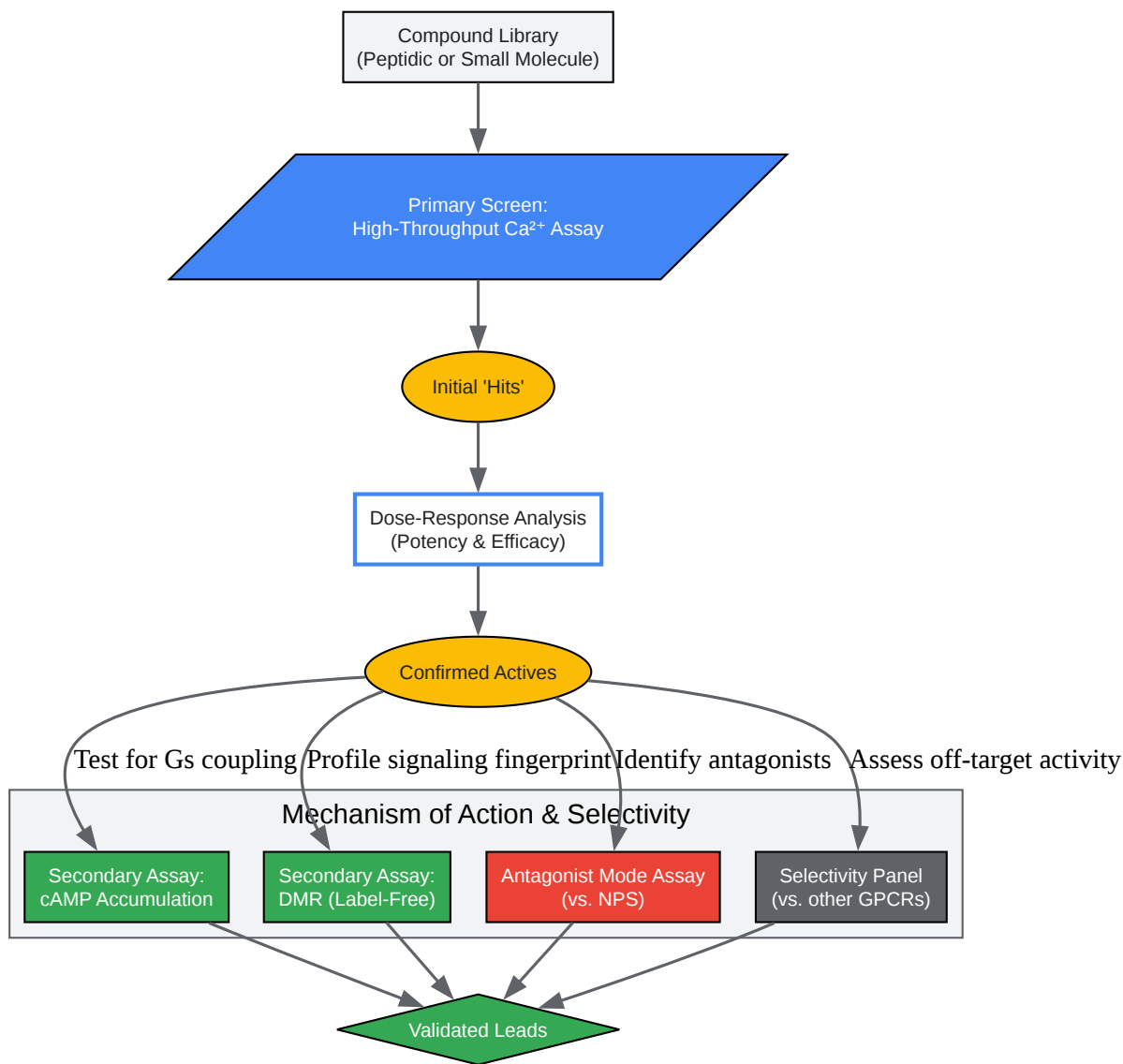
DMR is a label-free technology that provides a holistic, integrated readout of receptor activation by measuring dynamic changes in cellular mass.[\[1\]](#)

- Principle: GPCR activation initiates a cascade of intracellular events, including protein translocation and cytoskeletal rearrangement. These events cause a minute redistribution of mass within the cell, which can be detected as a change in the resonant wavelength of a biosensor integrated into the bottom of the microplate. The resulting signal is a composite of all signaling pathways activated by the receptor.[\[1\]](#)
- Materials:
 - Cells stably expressing NPSR (e.g., HEK293-mNPSR)[\[1\]](#).
 - DMR-compatible microplates with integrated biosensors (e.g., from Corning Epic®).
 - DMR plate reader.
 - Assay buffer.
 - Test compounds.
- Procedure:

- Cell Plating: Seed cells onto the biosensor microplates and allow them to form a confluent monolayer.
- Equilibration: Replace the culture medium with assay buffer and allow the plate to equilibrate in the DMR reader for 1-2 hours until a stable baseline is achieved.
- Compound Addition: Add test compounds to the wells. The reader will have a brief pause for fluid addition and then immediately resume reading.
- Signal Monitoring: Monitor the change in resonant wavelength (in picometers, pm) over time (typically 30-60 minutes).
- Data Analysis:
 - The DMR signal is plotted as wavelength shift (pm) versus time. The magnitude of the response at a specific time point (e.g., peak response) is used for analysis.
 - Dose-response curves are generated by plotting the DMR signal magnitude against log[concentration] to determine potency (EC_{50}) and efficacy.
 - The shape of the DMR kinetic curve can provide a "fingerprint" of the signaling cascade, allowing for differentiation between ligands that may have pathway bias.

Workflow for NPSR Ligand Characterization

The discovery and validation of new NPSR modulators follow a structured, multi-assay workflow to determine potency, selectivity, and mechanism of action.



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Caption: Experimental workflow for identifying and characterizing NPSR modulators.

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